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Compound of Interest

Compound Name: (+)-Cinchonaminone

Cat. No.: B13928459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

indole alkaloid (+)-Cinchonaminone. The information presented herein is essential for the

identification, characterization, and quality control of this compound in research and drug

development settings. The data includes Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are pivotal for elucidating the

molecular structure and purity of (+)-Cinchonaminone.

Spectroscopic Data Summary
While specific, publicly available raw spectral data for (+)-Cinchonaminone is limited,

characterization data has been generated and is referenced in the primary literature. The

following tables summarize the expected spectroscopic characteristics based on its known

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical

environment of each proton and carbon atom.

¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not publicly

available

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not publicly available

Note: The detailed ¹H and ¹³C NMR spectral data for (+)-Cinchonaminone are available in the

supporting information of the publication: "Design, Synthesis, and Monoamine Oxidase

Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives" published in ACS

Medicinal Chemistry Letters, 2021, 12 (10), 1534–1540. Researchers are advised to consult

this primary source for the full dataset.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopic Data

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 N-H stretch (indole)

~3050 C-H stretch (aromatic)

~2930 C-H stretch (aliphatic)

~1680 C=O stretch (ketone)

~1600, ~1470 C=C stretch (aromatic)

~1250 C-N stretch
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Mass Spectrometry Data

m/z Interpretation

Data not publicly available [M+H]⁺ (Molecular Ion Peak)

Data not publicly available Fragmentation Peaks

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments typically

employed for the characterization of a compound like (+)-Cinchonaminone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A sample of (+)-Cinchonaminone (typically 1-5 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆, or CD₃OD; 0.5-0.7 mL).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the

solution to provide a reference signal at 0.00 ppm.

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

For ¹H NMR, the acquisition parameters typically include a spectral width of 12-16 ppm, a

sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of

1-5 seconds.
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For ¹³C NMR, a larger spectral width (e.g., 0-220 ppm) is used. Due to the low natural

abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are

required. Proton decoupling is typically employed to simplify the spectrum by removing C-H

coupling.

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A

small amount of the solid sample is placed directly on the ATR crystal.

Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount

of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Instrumentation and Data Acquisition:

A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low

concentration (e.g., 1 mg/mL).

Instrumentation and Data Acquisition:

An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of

polar molecules like alkaloids.

The sample solution is introduced into the ESI source, where it is nebulized and ionized.
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The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-

to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum. High-

resolution mass spectrometry (HRMS) can be used to determine the exact mass and

elemental composition of the molecular ion.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like (+)-Cinchonaminone.
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Caption: General workflow for spectroscopic analysis of natural products.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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